Sodium taurocholate
CAS No.: 145-42-6
Cat. No.: VC21344318
Molecular Formula: C26H44NNaO7S
Molecular Weight: 537.7 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 145-42-6 |
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Molecular Formula | C26H44NNaO7S |
Molecular Weight | 537.7 g/mol |
IUPAC Name | sodium;2-[[(4R)-4-[(3R,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate |
Standard InChI | InChI=1S/C26H45NO7S.Na/c1-15(4-7-23(31)27-10-11-35(32,33)34)18-5-6-19-24-20(14-22(30)26(18,19)3)25(2)9-8-17(28)12-16(25)13-21(24)29;/h15-22,24,28-30H,4-14H2,1-3H3,(H,27,31)(H,32,33,34);/q;+1/p-1/t15-,16?,17-,18-,19+,20+,21-,22+,24+,25+,26-;/m1./s1 |
Standard InChI Key | JAJWGJBVLPIOOH-XVEATTITSA-M |
Isomeric SMILES | C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](CC4[C@@]3(CC[C@H](C4)O)C)O)O)C.[Na+] |
Canonical SMILES | CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.[Na+] |
Chemical Structure and Properties
Molecular Structure
Sodium taurocholate is composed of a steroid nucleus (derived from cholic acid) conjugated with taurine, forming an amide bond. The chemical structure features:
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Molecular Formula: C₂₆H₄₄NNaO₇S
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Molecular Weight: 537.68 g/mol (anhydrous basis)
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IUPAC Name: sodium 2-[(4R)-4-[(1R,3aS,3bR,4R,5aS,7R,9aS,9bS,11S,11aR)-4,7,11-trihydroxy-9a,11a-dimethyl-hexadecahydro-1H-cyclopenta[a]phenanthren-1-yl]pentanamido]ethane-1-sulfonate
The structure includes three hydroxyl groups, a sulfonic acid moiety, and a steroid backbone, contributing to its amphipathic nature .
Chemical Properties
Sodium taurocholate exhibits specific chemical characteristics that determine its behavior in biological systems:
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SMILES Notation: [Na+].[H][C@@]1(CC[C@@]2([H])[C@]3([H])C@HC[C@]4([H])CC@HCC[C@]4(C)[C@@]3([H])CC@H[C@]12C)C@HCCC(=O)NCCS([O-])(=O)=O
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Functional Group: Contains a sulfonic acid group that contributes to its anionic character
Physical Properties
Sodium taurocholate's physical properties significantly influence its applications in research and pharmaceuticals.
Appearance and Solubility
Property | Value | Reference |
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Appearance | White to slightly brown, crystalline powder or mass | |
Color | Brown to greenish brown | |
Solubility in Water | >250 g/L at 20°C | |
pH (30g/L, 25°C) | 4.5-7.5 |
Thermal Properties and Stability
Property | Value | Reference |
---|---|---|
Melting Point | 230°C | |
Decomposition Temperature | 125°C | |
Flash Point | 9°C | |
Recommended Storage | -20°C |
Optical and Physical Parameters
Property | Value | Reference |
---|---|---|
Specific Rotation | +19 to +23 degrees (D/20°C, c=3, H₂O) | |
Density | 1.177 g/cm³ (at 22.5°C) | |
Refractive Index | 23° (C=3, H₂O) |
Biological Functions and Role
Role in Bile Formation and Digestion
Sodium taurocholate serves as a critical component of bile, playing multiple essential roles:
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Acts as a detergent to solubilize fats for absorption in the digestive tract
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Facilitates the emulsification of dietary lipids, enhancing their digestion by pancreatic lipases
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Functions as a cholagogue and cholerectic agent, stimulating bile flow and production
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Constitutes the chief ingredient of bile in carnivorous animals
Transport Mechanisms
Sodium taurocholate is actively transported in the liver through specialized transport systems:
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Serves as a physiological transport substrate for the bile salt export pump/sister of P-glycoprotein (BSEP/spgp)
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Acts as a substrate for the sodium-taurocholate cotransporting polypeptide (NTCP), which mediates uptake into hepatocytes
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Participates in the enterohepatic circulation, with almost quantitative reclamation in the small intestine and transport back to the liver via the portal circulation
Membrane Interactions
The amphipathic nature of sodium taurocholate enables specific interactions with biological membranes:
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Forms micelles above critical micelle concentration (CMC) of 3-11 mM
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Has an aggregation number of 4 and a micellar weight of 2100
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Facilitates membrane permeability, making it valuable for drug delivery applications
Applications in Research
Biochemical and Cell Biology Applications
Sodium taurocholate has diverse applications in laboratory research:
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Used for solubilization of lipids and membrane-bound proteins
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Serves as a model compound for studying detergent-membrane interactions
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Functions as a natural surfactant in experimental systems studying bile acid effects on cells and tissues
Drug Delivery Applications
The compound shows promise in pharmaceutical applications:
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Increases membrane permeability, potentially aiding drug absorption
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Exhibits anti-inflammatory, anti-tumor, and anti-cancer properties in research settings
Virus Research Applications
A significant breakthrough in hepatitis research involves sodium taurocholate:
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The sodium taurocholate cotransporting polypeptide (NTCP) serves as a functional receptor for hepatitis B virus (HBV) and hepatitis D virus (HDV)
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This discovery has enabled reliable cell culture systems for studying these viruses
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The molecular determinants critical for HBV/HDV infection overlap with those for bile acid transport on NTCP
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This finding has opened new possibilities for developing antiviral strategies targeting the entry process of these viruses
Role in NTCP Deficiency and Disease
NTCP Deficiency
Sodium taurocholate cotransporting polypeptide (NTCP) deficiency is a recently identified condition with distinct clinical features:
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Characterized by hypercholanemia (elevated levels of circulating bile acids) without obvious symptoms
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Most patients with NTCP deficiency appear to have a benign clinical course
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Large variations in total plasma bile acid levels are observed between patients
Relationship to Liver Function
The interplay between sodium taurocholate transport and liver function has important clinical implications:
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NTCP is localized at the basolateral membrane of hepatocytes and is involved in transporting bile acids from blood to hepatocytes
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NTCP deficiency disrupts the enterohepatic circulation of bile salts
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Despite elevated bile acid levels, NTCP deficiency typically presents with normal bilirubin and autotaxin levels
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Some cases may present with failure to thrive, though most are asymptomatic
Product Forms and Packaging
Sodium taurocholate is commercially available in various forms and package sizes:
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